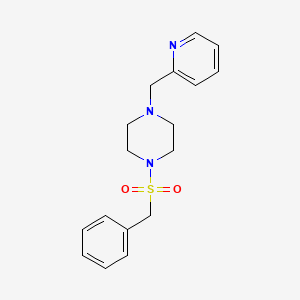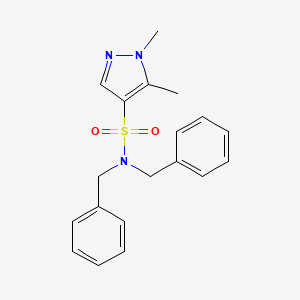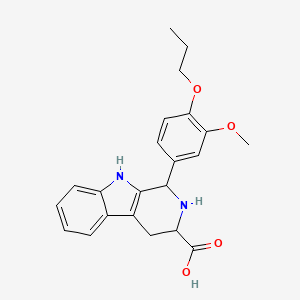
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a 2-pyridylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation. This involves reacting benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then converted to its sulfonyl chloride derivative. This derivative reacts with the piperazine ring to form the benzylsulfonyl-piperazine intermediate.
Attachment of the 2-Pyridylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-pyridylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine can undergo various types of chemical reactions:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridyl ring can be reduced under hydrogenation conditions.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyridyl derivatives.
Substitution: Various N-substituted piperazine derivatives.
科学的研究の応用
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used as a probe to study receptor-ligand interactions due to its structural features.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the pyridylmethyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding pocket.
類似化合物との比較
Similar Compounds
1-(Benzylsulfonyl)piperazine: Lacks the 2-pyridylmethyl group, making it less versatile in binding interactions.
4-(2-Pyridylmethyl)piperazine: Lacks the benzylsulfonyl group, reducing its potential for strong interactions with biological targets.
Uniqueness
1-(Benzylsulfonyl)-4-(2-pyridylmethyl)piperazine is unique due to the combination of the benzylsulfonyl and 2-pyridylmethyl groups, which provide a balance of hydrophobic and hydrophilic properties, enhancing its binding affinity and specificity in various applications.
特性
分子式 |
C17H21N3O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
1-benzylsulfonyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-16-6-2-1-3-7-16)20-12-10-19(11-13-20)14-17-8-4-5-9-18-17/h1-9H,10-15H2 |
InChIキー |
WORLXTUPXRHGDH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894039.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10894044.png)
![2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid](/img/structure/B10894054.png)
![5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894057.png)
![(5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894061.png)
![5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10894067.png)
![3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B10894071.png)
![7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894073.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10894075.png)
![4-chloro-2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10894079.png)

![3-[(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10894107.png)
![7-(difluoromethyl)-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894113.png)
